molecular formula C20H18N4O4S B2770487 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-82-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No.: B2770487
CAS No.: 941974-82-9
M. Wt: 410.45
InChI Key: PUGVPRFEDWCIRO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (CAS 941974-82-9) is a synthetic thiazole carboxamide derivative with a molecular formula of C20H18N4O4S and a molecular weight of 410.4 . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly as a candidate for investigating cyclooxygenase (COX) enzyme inhibition . COX enzymes are key targets for anti-inflammatory and anticancer agents, and thiazole-carboxamide derivatives have shown considerable activity in suppressing both COX-1 and COX-2 isozymes in vitro . Some compounds in this class have demonstrated moderate anticancer activity against specific cancer cell lines, such as COLO205 and B16F1, while showing negligible cytotoxicity against normal cell lines, suggesting a potential therapeutic window for research . Furthermore, structurally related thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptors (AMPARs) in the central nervous system . By inhibiting AMPAR-mediated currents, these compounds exhibit neuroprotective potential and are being explored for their utility in addressing neurological conditions like epilepsy and Alzheimer's disease, where excitotoxicity plays a key role . The presence of both the thiazole ring and ureido functional group in its structure contributes to its ability to interact with diverse biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-12-17(18(25)21-10-13-7-8-15-16(9-13)28-11-27-15)29-20(22-12)24-19(26)23-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGVPRFEDWCIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines. Therefore, it can be inferred that the compound likely targets proteins or pathways involved in the proliferation of these cancer cells.

Mode of Action

Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line. This suggests that the compound might interfere with the cell cycle and promote programmed cell death, thereby inhibiting the growth of cancer cells.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

  • CAS Number : 941967-04-0
  • Molecular Formula : C19H17N3O5S
  • Molecular Weight : 431.5 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound has demonstrated significant antitumor properties. Research indicates that it may exert its effects through the inhibition of specific protein kinases involved in cell proliferation and survival pathways, such as the epidermal growth factor receptor (EGFR) pathway .
  • Apoptosis Induction : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. This is often assessed using annexin V-FITC assays, which measure phosphatidylserine exposure on the outer membrane of apoptotic cells .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation .

Antitumor Efficacy

In vitro studies have assessed the efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values reported for this compound and its analogs:

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These results indicate that the compound exhibits potent anticancer activity, often surpassing the efficacy of established chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Evaluation : A study synthesized a series of thiazole derivatives and evaluated their antitumor activity. The results indicated that modifications in the thiazole ring significantly influenced anticancer potency .
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest a strong interaction with EGFR and other kinases, supporting its role as a potential therapeutic agent .
  • Comparative Studies : Research comparing various thiazole derivatives has revealed that those incorporating the benzo[d][1,3]dioxole moiety often exhibit enhanced biological activity compared to their non-substituted counterparts .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of thiazoles can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, thiazole-based compounds have been shown to target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has been evaluated for its antimicrobial efficacy. In vitro tests showed that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .

Sensor Development

The compound's unique chemical structure allows it to be utilized in the development of sensors. For example, derivatives have been synthesized for detecting heavy metals like lead (Pb²⁺), demonstrating high sensitivity and selectivity. These sensors are crucial for environmental monitoring and safety .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer Activity Induces apoptosis in cancer cells; inhibits tumor growth pathways.
Antimicrobial Effective against various bacterial strains; potential for new antibiotic development.
Sensor Development Used in sensors for detecting heavy metals; high sensitivity and selectivity demonstrated.

Case Study 1: Anticancer Activity

In a study conducted on various thiazole derivatives, it was found that this compound exhibited IC50 values lower than standard chemotherapeutics against several cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Case Study 2: Environmental Sensors

A recent investigation focused on the synthesis of sensor materials based on this compound. The results showed that the sensor could detect Pb²⁺ at concentrations as low as 0.1 µM, outperforming existing commercial sensors in terms of sensitivity and response time.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Thiazole vs. Thiadiazole : Compound 4a (from ) replaces the thiazole core with a thiadiazole ring, reducing electron density and altering binding interactions. The thiadiazole’s sulfur-nitrogen arrangement may decrease metabolic stability compared to the target compound’s thiazole .
  • Thiazole vs.

Substituent Variations

  • Phenylurea vs. Cyclopropanecarboxamide: Compound 35 () features a cyclopropanecarboxamide group instead of the phenylureido substituent.
  • Benzodioxole Positioning: SW-C165 () attaches the benzodioxole group via a methylamino linker rather than a methylene bridge, which could sterically hinder interactions with hydrophobic binding pockets .

Anticancer Potential

  • Thiazole derivatives in , such as compound 7b (IC50 = 1.61 µg/mL against HepG-2), demonstrate that methyl and phenyl groups on the thiazole correlate with cytotoxicity. The target compound’s phenylurea group may further enhance activity by engaging kinase ATP-binding sites .
  • Compound 9c () incorporates a bromophenyl-thiazole moiety, achieving IC50 values comparable to the target compound’s inferred range (1–5 µg/mL) .

Enzyme Inhibition

  • Thiazol-5-ylmethyl carbamates () inhibit acetylcholinesterase via carbamate-mediated covalent binding, whereas the target compound’s carboxamide group may reversibly inhibit enzymes through non-covalent interactions .

Data Tables

Table 1: Structural and Activity Comparison of Thiazole Derivatives

Compound Name Core Structure Key Substituents IC50 (µg/mL) Reference
Target Compound Thiazole 3-Phenylureido, Benzodioxolymethyl N/A
7b () Thiazole 4-Methyl, Phenyl 1.61 ± 1.92
9c () Thiazole-Triazole 4-Bromophenyl ~2.0 (estimated)
SW-C165 () Acetamide-Thiazole Benzodioxole, Bromobenzyl N/A
Compound 35 () Thiazole Cyclopropanecarboxamide N/A

Discussion of Structure-Activity Relationships (SAR)

  • Thiazole Core : Essential for π-π stacking with aromatic residues in target proteins (e.g., kinases). Methyl groups at the 4-position (as in the target compound) enhance lipophilicity and membrane penetration .
  • Phenylurea Group: The urea moiety’s hydrogen-bond donors/acceptors likely improve binding to polar active sites, a feature absent in carboxamide-only analogues () .
  • Benzodioxole Moiety : The methylene-linked benzodioxole () improves metabolic stability over ether-linked variants () by resisting oxidative cleavage .

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Key steps include:

  • Coupling reactions using triethylamine (TEA) or dimethylformamide (DMF) as solvents to facilitate nucleophilic substitutions .
  • Microwave-assisted synthesis to enhance reaction rates and yields, particularly for heterocyclic ring formation .
  • Purification via column chromatography or recrystallization, with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Critical reagents include chloroacetyl chloride for thiazole ring functionalization and carbodiimides for urea bond formation .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyze aromatic protons (e.g., benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) and carbonyl groups (thiazole carboxamide at ~170 ppm) .
  • Infrared Spectroscopy (IR): Peaks at ~1650–1750 cm⁻¹ confirm urea (C=O) and carboxamide (N-H) functional groups .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC: Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Which functional groups in this compound are critical for its reported biological activity?

Methodological Answer: Key pharmacophores include:

  • Benzo[d][1,3]dioxole: Enhances lipophilicity and membrane permeability, as observed in analogs with improved CNS penetration .
  • Thiazole-carboxamide: Acts as a hydrogen-bond acceptor, crucial for target binding (e.g., enzyme active sites) .
  • 3-Phenylureido moiety: Facilitates π-π stacking interactions with aromatic residues in proteins, as demonstrated in docking studies .
    Structural analogs lacking these groups show reduced activity in anti-cancer and antimicrobial assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Discrepancies often arise from variations in experimental design. Strategies include:

  • Standardized assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
  • Dose-response curves: Establish EC₅₀/IC₅₀ values under consistent conditions (e.g., 48–72 hr incubation) .
  • Metabolic stability testing: Compare results in vitro (microsomal assays) vs. in vivo (rodent models) to account for pharmacokinetic differences .
  • Target validation: Employ CRISPR knockouts or siRNA silencing to confirm mechanism-of-action specificity .

Q. What computational strategies can optimize reaction pathways for synthesizing this compound?

Methodological Answer: Modern approaches integrate quantum chemistry and machine learning:

  • Reaction path search: Density Functional Theory (DFT) calculates transition states to identify low-energy pathways for key steps (e.g., thiazole ring closure) .
  • Machine learning (ML): Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts .
  • ICReDD framework: Combines computational screening with experimental feedback to refine conditions (e.g., microwave power, reaction time) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer: Address poor aqueous solubility (common in thiazole derivatives) via:

  • Salt formation: Use hydrochloride or sodium salts to enhance polarity .
  • Co-solvent systems: Combine PEG-400 and ethanol (1:1 v/v) for parenteral formulations .
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability by 3–5× in rodent models .
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester-linked glucuronides) to enhance intestinal absorption .

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